molecular formula C21H29NO8 B152966 Acetylanonamine CAS No. 138079-62-6

Acetylanonamine

Cat. No. B152966
CAS RN: 138079-62-6
M. Wt: 423.5 g/mol
InChI Key: VSDQPXFTDJVJID-BCPVGGSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetylanonamine is a compound with the molecular formula C21H29NO8 and a molecular weight of 423.46 g/mol . It is classified as an alkaloid and is typically found in the form of a powder . The compound is sourced from the herbs of Senecio scandens .


Molecular Structure Analysis

The molecular structure of Acetylanonamine has been confirmed by techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) .


Physical And Chemical Properties Analysis

Acetylanonamine is a powder . Its physical and chemical properties would be determined by its molecular structure and can be analyzed using various techniques .

Scientific Research Applications

Anticancer Potential

Acetylanonamine, present in the Graviola plant, is part of a group of compounds known as Acetogenins. These compounds have shown significant potential in anticancer applications. Acetogenins, including Acetylanonamine, are potent inhibitors of NADH oxidase, a key enzyme in the plasma membranes of cancer cells. Research has demonstrated the potential of these compounds in inhibiting various cancer cell lines and suggests further exploration in drug discovery pipelines (Paul et al., 2013).

Neuroprotective and Cognitive Effects

Acetylanonamine and related compounds have shown promise in neuroprotective applications, particularly in the context of Alzheimer's disease and other neurodegenerative disorders. For example, galantamine, an acetylcholinesterase inhibitor, has demonstrated potential in reducing the pathology of traumatic brain injuries and improving cognitive outcomes. This indicates a broader spectrum of therapeutic applications for compounds structurally related to Acetylanonamine (Zhao et al., 2017).

Safety and Hazards

While specific safety data for Acetylanonamine was not found, it’s important to handle all chemical compounds with care. Safety data sheets provide information on potential hazards, protective measures, and first aid procedures .

properties

IUPAC Name

[(2E)-2-[(1R,6R,7R,11Z)-7-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-4-ylidene]ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO8/c1-13-11-15(7-10-28-14(2)23)19(25)30-17-6-9-22(4)8-5-16(18(17)24)12-29-20(26)21(13,3)27/h5,7,13,17,27H,6,8-12H2,1-4H3/b15-7+,16-5-/t13-,17-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDQPXFTDJVJID-BCPVGGSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CCOC(=O)C)C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C(=C\COC(=O)C)/C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@]1(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylanonamine

CAS RN

138079-62-6
Record name Acetylanonamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138079626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetylanonamine
Reactant of Route 2
Reactant of Route 2
Acetylanonamine
Reactant of Route 3
Acetylanonamine
Reactant of Route 4
Acetylanonamine
Reactant of Route 5
Acetylanonamine
Reactant of Route 6
Acetylanonamine

Q & A

Q1: What is Acetylanonamine and where was it discovered?

A1: Acetylanonamine is a novel secopyrrolizidine alkaloid. It was first isolated from the plant Senecio anonymus [].

Q2: What spectroscopic techniques were used to determine the structure of Acetylanonamine?

A2: The structure of Acetylanonamine was determined using several techniques, including:

  • High-resolution nuclear magnetic resonance (NMR) spectroscopy: Specifically, 1H-1H COSY (Correlation Spectroscopy) and 1H-13C HETCOR (Heteronuclear Correlation) experiments were employed [].
  • Mass spectrometry (MS): This technique provided information about the molecular weight and fragmentation pattern of the compound [].
  • Comparison with Anonamine: The spectral data obtained for Acetylanonamine was compared to that of Anonamine, a known secopyrrolizidine alkaloid, to aid in structure elucidation [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.